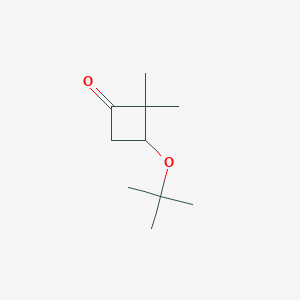
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a tert-butoxy group and two methyl groups
作用机制
Target of Action
It’s known that tert-butoxide compounds often act as strong bases in chemical reactions .
Mode of Action
The compound, being a tert-butoxide, can participate in various chemical reactions. It can act as a base, accepting protons from other molecules . The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, which are highly solvent- and temperature-dependent .
Biochemical Pathways
Tert-butoxide compounds are known to be involved in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . They can also participate in controlled ring-opening polymerization .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be readily unveiled in mild acidic conditions .
Result of Action
The result of the action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one can vary depending on the context of its use. In synthetic organic chemistry, it can contribute to the formation of tertiary butyl esters . In polymer chemistry, it can lead to the formation of well-defined peptoid-based polyacids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the relative rates of HAT vs. β-scission are highly solvent- and temperature-dependent . Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .
生化分析
Biochemical Properties
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has been found to be involved in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . It interacts with primary amine initiators in a controlled manner to produce well-defined peptoid-based polyacids . The nature of these interactions is primarily through the formation of covalent bonds during the polymerization process .
Molecular Mechanism
The molecular mechanism of this compound involves a controlled ring-opening polymerization process . It exerts its effects at the molecular level through the formation of covalent bonds with primary amine initiators, leading to the production of well-defined peptoid-based polyacids . This process is characterized by a linear increase of molecular weight with conversion and second-order polymerization kinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one typically involves the reaction of tert-butyl alcohol with a suitable cyclobutanone precursor under acidic or basic conditions. One common method is the acid-catalyzed alkylation of cyclobutanone with tert-butyl alcohol, using a strong acid like sulfuric acid or hydrochloric acid as a catalyst . Another approach involves the use of tert-butyl chloride and a base such as potassium tert-butoxide to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反应分析
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may be used in biochemical assays and as probes for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
相似化合物的比较
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide, it is used as a base in various chemical reactions.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with unique reactivity patterns.
Uniqueness
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a tert-butoxy group. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVVEVCAZALFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
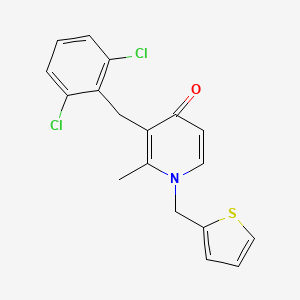
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)
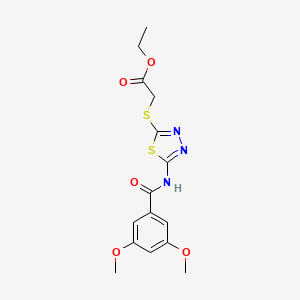
![1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one](/img/structure/B2945594.png)
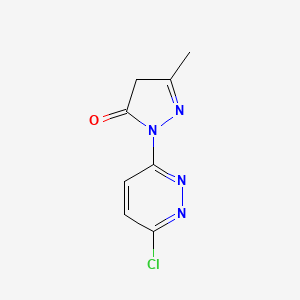
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2945602.png)
![(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945603.png)
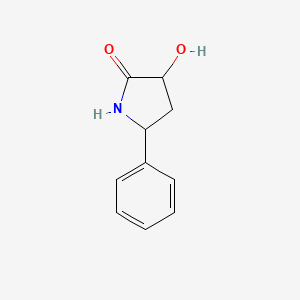
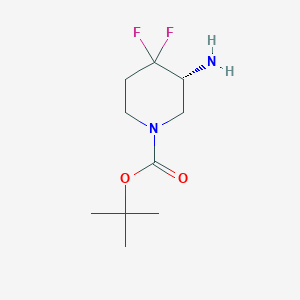
![2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945608.png)
![2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2945610.png)
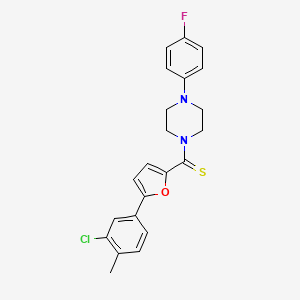
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2945612.png)
